Fusapyrone vs. Deoxyfusapyrone: 37.1 µM LC50 Difference in Toxicity
Fusapyrone (1) demonstrates a dramatically superior safety profile compared to its closest analog, Deoxyfusapyrone (2). In an *Artemia salina* (brine shrimp) larvae bioassay, a standard model for preliminary zootoxicity, Fusapyrone showed no toxicity at the highest concentration tested (500 µM) [1]. In contrast, Deoxyfusapyrone exhibited significant toxicity with an LC50 of 37.1 µM (21.8 µg/mL) under the same conditions [1]. This difference is directly attributed to the glycosyl moiety, as modifications increasing hydrophobicity were found to correlate with increased toxicity in this model [2].
| Evidence Dimension | Zootoxicity (LC50) |
|---|---|
| Target Compound Data | >500 µM (No toxicity observed) |
| Comparator Or Baseline | Deoxyfusapyrone: LC50 = 37.1 µM (21.8 µg/mL) |
| Quantified Difference | At least 13.5-fold lower toxicity |
| Conditions | *Artemia salina* (brine shrimp) larvae bioassay |
Why This Matters
This quantifies a critical safety margin for applications where environmental or non-target organism exposure is a concern, making Fusapyrone the superior choice for ecologically sensitive research.
- [1] Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. *Journal of Natural Products*, 63(8), 1131-1135. View Source
- [2] Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure−Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum. *Journal of Agricultural and Food Chemistry*, 52(10), 2997-3001. View Source
